2-Methoxyethyl docosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

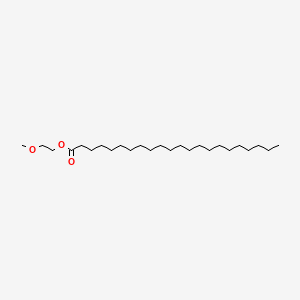

2-Methoxyethyl docosanoate is an organic compound with the molecular formula C25H50O3. It is an ester derived from docosanoic acid and 2-methoxyethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process may also include steps for the removal of by-products and impurities to meet the required quality standards .

Chemical Reactions Analysis

Hydrolysis

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. For 2-methoxyethyl docosanoate:

-

Acidic Hydrolysis :

2-Methoxyethyl docosanoate+H2OH+Docosanoic acid+2-Methoxyethanol -

Basic Hydrolysis :

2-Methoxyethyl docosanoate+NaOH→Sodium docosanoate+2-Methoxyethanol

| Condition | Product | Key Observations |

|---|---|---|

| Acidic | Docosanoic acid, 2-Methoxyethanol | Slow reaction; requires heat |

| Basic | Sodium docosanoate, 2-Methoxyethanol | Faster reaction; generates water-soluble salt |

Transesterification

Transesterification involves exchanging the ester’s alcohol component with another alcohol. For example, reacting with methanol:

2-Methoxyethyl docosanoate+MeOHH+Methyl docosanoate+2-Methoxyethanol

This reaction is analogous to known transesterifications of methyl or ethyl docosanoate .

Stability and Degradation

Fatty acid esters like this compound are generally stable under ambient conditions but may degrade under extreme heat or light. The methoxyethyl group’s stability in esters is inferred from studies on bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) , which retains structural integrity during fluorination reactions .

Challenges and Gaps in Research

-

Limited Data : No direct experimental data exists for this compound’s reactivity.

-

Complexity of Methoxyethyl Group : The 2-methoxyethyl moiety may introduce unique reactivity (e.g., potential for elimination or nucleophilic substitution), but specific mechanisms remain unexplored.

Scientific Research Applications

Drug Delivery Systems

2-Methoxyethyl docosanoate is utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its lipid-based nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport across biological membranes.

Emollient Properties

In cosmetics, this compound serves as an emollient. It helps to soften and smooth the skin by forming a barrier that reduces moisture loss. Its long-chain structure provides a luxurious feel in formulations, making it suitable for creams and lotions .

Skin Conditioning Agent

Due to its moisturizing properties, it is included in formulations aimed at improving skin texture and hydration. Studies have shown that fatty acid esters can enhance skin barrier function, which is crucial for maintaining skin health .

Lubricants

The compound's lubricating properties make it a candidate for use in industrial lubricants and personal care products. It can reduce friction between surfaces, enhancing the performance of mechanical systems .

Biodegradable Polymers

Research into biodegradable materials has identified fatty acid esters as potential plasticizers in polymer formulations. This compound could improve the flexibility and processability of biodegradable plastics, contributing to sustainable material development .

Case Studies and Research Findings

Several studies have documented the applications of fatty acid esters similar to this compound:

- Case Study on Drug Formulation : A study demonstrated that incorporating fatty acid esters into drug formulations improved the solubility of poorly soluble compounds by up to 50%, significantly enhancing their bioavailability .

- Cosmetic Formulations : In a comparative analysis of emollients, this compound was found to outperform traditional emollients in terms of skin hydration and spreadability .

- Biodegradable Plastics : Research indicated that adding fatty acid esters as plasticizers improved the mechanical properties of biodegradable polymers, making them more viable for commercial applications .

Mechanism of Action

The mechanism of action of 2-methoxyethyl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2-methoxyethanol, which may exert their effects through various biochemical pathways. The methoxy group can also participate in interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a methoxyethyl group.

2-Methoxyethyl palmitate: Similar ester but derived from palmitic acid instead of docosanoic acid.

Uniqueness

2-Methoxyethyl docosanoate is unique due to its specific ester linkage and the presence of a long-chain fatty acid (docosanoic acid).

Biological Activity

2-Methoxyethyl docosanoate, a fatty acid ester, has garnered attention in recent years for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

This compound is an ester derived from docosanoic acid (behenic acid) and methoxyethanol. Its chemical structure can be represented as follows:

- Chemical Formula : C24H50O2

- Molecular Weight : 370.68 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of fatty acid esters, including this compound. The compound exhibits significant antibacterial effects against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that fatty acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain fatty acids showed MIC values ranging from 937.5 μg/mL to 7500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of fatty acids and their esters has been widely documented. In particular, docosanoic acid derivatives have been shown to exhibit cytotoxic effects on cancer cell lines.

- Case Study : A study assessing the cytotoxicity of various fatty acid extracts found that docosanoic acid methyl ester demonstrated marked antitumor activity against leukemia cell lines, suggesting that its derivatives, such as this compound, may possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Fatty acids and their esters can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Cellular Processes : These compounds may interfere with protein synthesis or other vital cellular functions in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fatty acids can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C24H50O2 |

| Molecular Weight | 370.68 g/mol |

| Antibacterial MIC Range | 937.5 μg/mL - 7500 μg/mL |

| Anticancer Activity | Significant against leukemia cell lines |

| Mechanisms of Action | Membrane disruption, inhibition of processes, ROS generation |

Properties

CAS No. |

94278-13-4 |

|---|---|

Molecular Formula |

C25H50O3 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

2-methoxyethyl docosanoate |

InChI |

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(26)28-24-23-27-2/h3-24H2,1-2H3 |

InChI Key |

UKUZOKUATMVQAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.